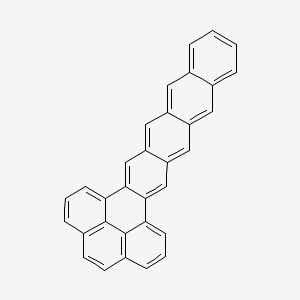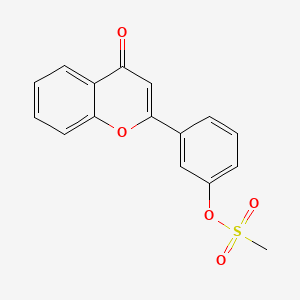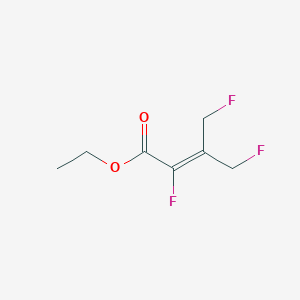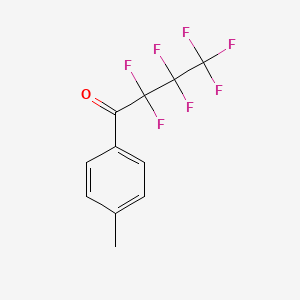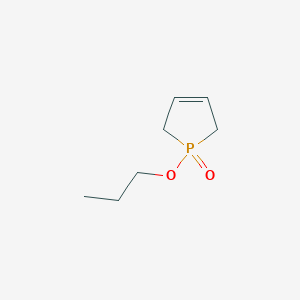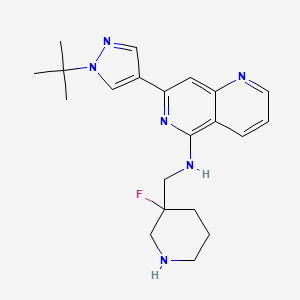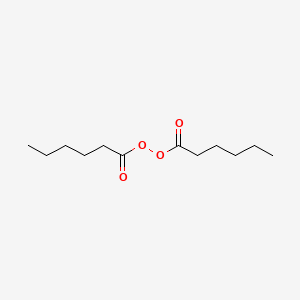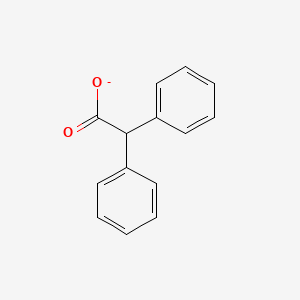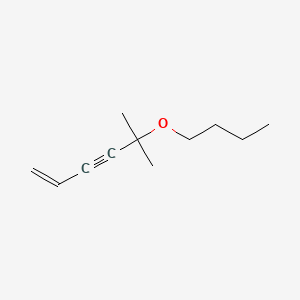
Dimethylvinylethynylmethanol butyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylvinylethynylmethanol butyl ether is an organic compound with the molecular formula C₁₁H₁₈O and a molecular weight of 166.26 g/mol . This compound is characterized by its unique structure, which includes both vinyl and ethynyl groups attached to a central methanol moiety, further bonded to a butyl ether group. It is known for its applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylvinylethynylmethanol butyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method involves the preparation of the alkoxide ion by reacting an alcohol with a strong base such as sodium hydride (NaH). The alkoxide ion then reacts with the alkyl halide to form the ether.
Industrial Production Methods
Industrial production of ethers, including this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols . This method is typically used for the production of simple symmetrical ethers but can be adapted for more complex ethers like this compound by carefully controlling the reaction conditions.
化学反应分析
Types of Reactions
Dimethylvinylethynylmethanol butyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use KMnO₄ in an acidic medium, while reduction reactions may use LiAlH₄ in an anhydrous solvent. Substitution reactions often require the presence of a catalyst or a specific temperature range to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of products, including halogenated ethers or other substituted ethers.
科学研究应用
Dimethylvinylethynylmethanol butyl ether has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: It can be used in the study of biochemical pathways and as a tool for probing enzyme mechanisms.
Industry: It is used in the production of specialty chemicals, solvents, and as an intermediate in various industrial processes.
作用机制
The mechanism of action of Dimethylvinylethynylmethanol butyl ether involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, by forming intermediates that facilitate the transformation of reactants into products.
相似化合物的比较
Dimethylvinylethynylmethanol butyl ether can be compared with other similar compounds, such as:
Methyl tert-butyl ether (MTBE): MTBE is a commonly used organic solvent and gasoline additive with the molecular formula (CH₃)₃COCH₃. It is known for its high octane rating and ability to reduce emissions.
Diethyl ether: Diethyl ether is a simple ether with the molecular formula C₄H₁₀O. It is widely used as a solvent and anesthetic.
Tetrahydrofuran (THF): THF is a cyclic ether with the molecular formula C₄H₈O. It is commonly used as a solvent in organic synthesis and polymer chemistry.
This compound is unique due to its combination of vinyl, ethynyl, and butyl ether groups, which confer distinct chemical properties and reactivity compared to other ethers.
属性
CAS 编号 |
819-41-0 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
5-butoxy-5-methylhex-1-en-3-yne |
InChI |
InChI=1S/C11H18O/c1-5-7-9-11(3,4)12-10-8-6-2/h5H,1,6,8,10H2,2-4H3 |
InChI 键 |
OUIQSMDXNSJEQD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(C)(C)C#CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


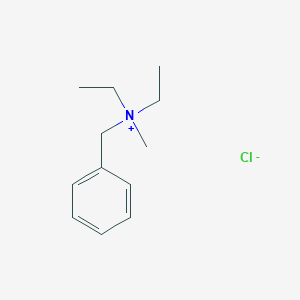

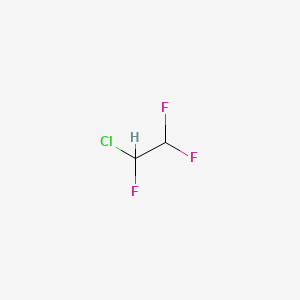
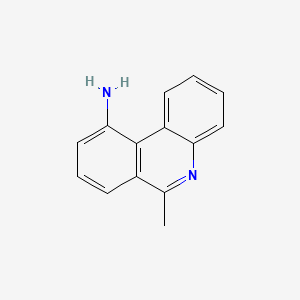
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
